![molecular formula C26H24N6O2 B1681009 贝鲁莫司他 CAS No. 911417-87-3](/img/structure/B1681009.png)
贝鲁莫司他
概述
描述
Belumosudil, sold under the brand names Rezurock and Rholistiq, is a medication used primarily for the treatment of chronic graft-versus-host disease. This condition can occur after stem cell or bone marrow transplantation, where the transplanted donor cells attack the recipient’s body. Belumosudil is a serine/threonine kinase inhibitor, specifically targeting Rho-associated coiled-coil kinase 2 .
科学研究应用
Belumosudil is a selective Rho-associated coiled-coil–containing protein kinase 2 (ROCK2) inhibitor that has shown promise in treating chronic graft-versus-host disease (cGVHD) . It works by reducing type 17 and follicular T helper cells via downregulation of STAT3 and enhances regulatory T cells via upregulation of STAT5 .
Clinical Applications in cGVHD
Belumosudil is indicated for adult and pediatric patients aged 12 years and older with chronic GVHD after failure of at least two prior lines of systemic therapy . The FDA approved Belumosudil on July 16, 2021, for this purpose .
Efficacy:
- Overall Response Rate (ORR): In a phase 2 study, belumosudil demonstrated an ORR of 74% (95% CI, 62-84) when administered at 200 mg daily and 77% (95% CI, 65-87) when administered at 200 mg twice daily .
- Organ Response: Complete responses were observed in all affected organs .
- Duration of Response (DOR): The median DOR was 54 weeks, with 44% of subjects remaining on therapy for at least one year .
- Symptom Reduction: Symptom reduction was reported in 59% and 62% of subjects receiving 200 mg daily and 200 mg twice daily, respectively .
- Phase III Trial: A Phase III clinical trial in Japan showed an ORR of 85.7% at 48 weeks, consistent with the 24-week results .
Clinical Trial Data:
Efficacy Population Belumosudil 200 mg daily (N=65) | |
---|---|
Overall Response through Cycle 7 Day 1 (95% CI a) | 75% |
Complete Response (CR) b,c | 6% |
Partial Response (PR) b,c | 69% |
Median duration of response c (95% CI) | 1.9 months |
Achieved 7-point or greater decrease in the Lee Symptom Scale summary score through Cycle 7 Day 1 (95% CI) | 52% |
Source: Adapted from FDA Review
Adverse Events:
- Adverse events were consistent with those expected in patients with cGVHD receiving corticosteroids and other immunosuppressants .
- 12% of subjects discontinued belumosudil due to possible drug-related adverse events .
Additional benefits observed in the clinical trial that led to FDA approval :
- Complete resolution of disease symptoms in all eight organs for 6% of participants.
- Meaningful improvement in at least one organ and no worsening of symptoms in other organs for 69% of participants.
- Improvements lasted for a median of 50 weeks.
- Fewer than half of those who responded to belumosudil needed additional treatments.
- 20% of participants stopped taking steroids for chronic GVHD, and 65% were able to take smaller doses.
Preclinical Studies
In vivo studies in cGVHD mouse models, treatment with belumosudil resulted in improvement in cGVHD-related clinical and histological abnormality scores in the lung and skin .
Ongoing Research
作用机制
贝鲁莫司提通过抑制 Rho 相关卷曲螺旋激酶 2 来发挥作用。这种抑制会破坏由该激酶介导的信号通路,导致促炎反应减少。具体而言,它下调了信号转导子和转录激活因子 3 的磷酸化,同时上调了信号转导子和转录激活因子 5 的磷酸化。 这种转变平衡了 T 辅助细胞 17 和调节性 T 细胞,从而减少炎症和纤维化 .
生化分析
Biochemical Properties
Belumosudil interacts with the ROCK2 pathway, which is involved in inflammation and fibrosis, both central to the pathogenesis of cGVHD . ROCK2 inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors, decreased secretion of proinflammatory cytokines IL-21 and IL-17, and increased CD4 regulatory T cell number and inhibitory activity .
Cellular Effects
Belumosudil has shown to prevent the development of bronchiolitis obliterans and scleroderma manifestations of cGVHD, decrease activation of STAT3, RORγ and BCL6, and increase STAT5 in murine cGVHD models . It also demonstrated improvement in skin, eye, mouth, liver, lung, joint/fascia, upper and lower gastrointestinal, and esophageal symptoms .
Molecular Mechanism
Belumosudil exerts its effects at the molecular level by inhibiting the ROCK2 pathway. This inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors and decreased secretion of proinflammatory cytokines IL-21 and IL-17 .
Temporal Effects in Laboratory Settings
It has been observed that the majority of responders to Belumosudil treatment maintain their response for more than 20 weeks, with a median duration of response of 54 weeks .
Dosage Effects in Animal Models
It has been approved for the treatment of adult and paediatric patients aged 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy .
Metabolic Pathways
Its mechanism of action suggests that it may interact with enzymes or cofactors involved in the ROCK2 pathway .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in the ROCK2 pathway .
Subcellular Localization
Given its mechanism of action, it is likely that it is directed to specific compartments or organelles involved in the ROCK2 pathway .
准备方法
合成路线和反应条件
贝鲁莫司提的合成涉及几个关键步骤:
氯乙酰氯与异丙胺反应: 这会产生 2-氯-N-(丙-2-基)乙酰胺。
与 3-羟基苯甲酸的烷基酯反应: 在碱的存在下,这一步会产生 3-[2-(异丙基氨基)-2-氧代乙氧基]苯甲酸的烷基酯。
转化为 3-[2-(异丙基氨基)-2-氧代乙氧基]苯甲酸: 这是通过使前一个产物与酸或碱反应实现的。
与 2-氨基苯甲酰胺偶联: 在偶联剂存在下,最后一步会产生 N-[2-(氨基羰基)苯基]-3-[2-(异丙基氨基)-2-氧代乙氧基]苯甲酰胺.
工业生产方法
贝鲁莫司提的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产率。该过程涉及严格的质量控制措施,以保持最终产品的稳定性和有效性。
化学反应分析
反应类型
贝鲁莫司提会发生各种化学反应,包括:
氧化: 这种反应可以改变化合物中的官能团。
还原: 这种反应可以改变化合物的氧化态。
取代: 这种反应涉及用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用卤素和亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生各种氧化衍生物,而还原可以产生贝鲁莫司提的还原形式。
相似化合物的比较
类似化合物
泼尼松: 一种用于控制炎症和免疫反应的糖皮质激素。
他克莫司: 一种钙调神经磷酸酶抑制剂,用于器官移植排斥预防和治疗.
贝鲁莫司提的独特性
贝鲁莫司提的独特性在于它选择性地抑制 Rho 相关卷曲螺旋激酶 2,该激酶专门针对慢性移植物抗宿主病相关的通路。 与具有更广泛免疫抑制作用的泼尼松和他克莫司不同,贝鲁莫司提提供了一种更具针对性的方法,有可能减少副作用并提高特定疾病的疗效 .
生物活性
Belumosudil (Rezurock, KD025) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), primarily developed for the treatment of chronic graft-versus-host disease (cGVHD). Its biological activity encompasses immunomodulatory and antifibrotic effects, making it a significant therapeutic option for patients with cGVHD who have not responded adequately to prior treatments.
Belumosudil exerts its effects through several key pathways:
- Inhibition of Cytokine Secretion : In vitro studies demonstrate that belumosudil inhibits the secretion of interleukin-21 (IL-21) and interleukin-17 (IL-17) in response to CD3-CD28 stimulation of human peripheral blood mononuclear cells. This inhibition is associated with reduced activation of T helper type 17 (Th17) cells, which are implicated in the pathogenesis of cGVHD .
- Impact on Signaling Pathways : Belumosudil inhibits the phosphorylation and transcriptional activity of signal transducer and activator of transcription 3 (STAT3), while enhancing STAT5 activity. This modulation leads to a decrease in Th17 cells and an increase in regulatory T cells, promoting immune tolerance .
- Effects on Fibrosis : By blocking the activation of myocardin-related transcription factors, belumosudil reduces profibrotic gene expression, which is crucial in managing fibrosis associated with cGVHD .
Pharmacokinetics
Belumosudil is administered orally, with a mean bioavailability of approximately 64%. Key pharmacokinetic parameters include:
- Cmax : The peak plasma concentration increases significantly when taken with food.
- Half-Life : The mean elimination half-life is about 19 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by CYP3A4, with minor contributions from other enzymes. Its metabolites also exhibit ROCK2 inhibitory activity .
Clinical Efficacy
Belumosudil has demonstrated promising efficacy in clinical trials for cGVHD:
- Phase 2 Clinical Trials : In a pivotal study involving heavily pretreated patients, the overall response rate (ORR) was reported at 74% for those receiving 200 mg daily and 77% for those on a twice-daily regimen. High response rates were observed across all affected organs, with a median duration of response lasting approximately 54 weeks .
- Quality of Life Improvements : Patients reported significant improvements in quality of life as measured by the Lee Symptom Scale, alongside reductions in corticosteroid use .
Case Studies and Real-World Evidence
Recent studies have further explored the effectiveness of belumosudil in diverse patient populations:
- Real-World Effectiveness : A retrospective analysis highlighted that 57.1% of patients experienced clinically meaningful symptom improvement when treated with belumosudil after multiple lines of therapy .
- Specific Populations : In a cohort study involving Japanese patients aged ≥12 years with steroid-dependent or -resistant cGVHD, an ORR of 85.7% was observed, indicating robust efficacy even in challenging cases .
Safety Profile
The safety profile of belumosudil aligns with expectations for immunosuppressive therapies:
- Adverse Events : Common side effects include diarrhea and infections; however, serious adverse events were relatively low. Discontinuation due to drug-related adverse effects occurred in about 12% of patients .
Summary Table of Key Findings
Parameter | Value/Observation |
---|---|
Mechanism | ROCK2 inhibition, modulation of Th17 and Treg cells |
Bioavailability | ~64% |
Half-Life | ~19 hours |
Overall Response Rate (ORR) | 74%-77% in clinical trials |
Median Duration of Response | ~54 weeks |
Common Adverse Events | Diarrhea, infections |
属性
IUPAC Name |
2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIVNAUVKXIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238425 | |
Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
682.6±55.0 | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Practically insoluble | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5. | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
911417-87-3 | |
Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belumosudil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belumosudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Belumosudil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。